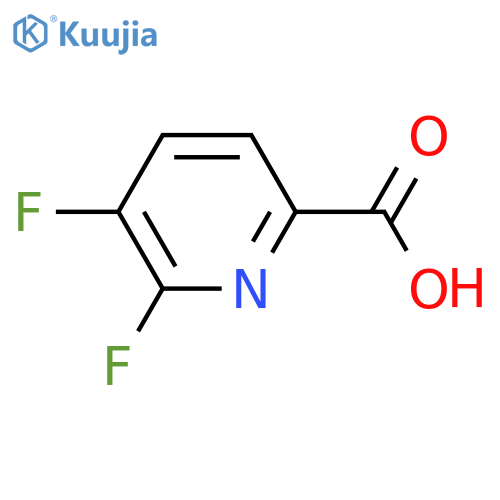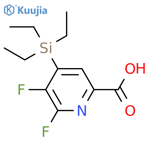Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position
,
Journal of Organic Chemistry,
2005,
70(8),
3039-3045


